molecular formula C16H20N2O4 B5015083 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-isopropoxypropyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-isopropoxypropyl)acetamide

Cat. No. B5015083
M. Wt: 304.34 g/mol
InChI Key: GFWDTEHVNYWPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-isopropoxypropyl)acetamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as IDPN (Isoindoline-1,3-dione-2-propionyl-N-isopropyl-3-propoxypropanamide) and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of IDPN is not fully understood. However, it is believed that IDPN may act as a glutamate receptor agonist, leading to excitotoxicity and subsequent degeneration of the vestibular and auditory systems.
Biochemical and Physiological Effects:
IDPN has been shown to induce oxidative stress and lipid peroxidation in animals. It has also been reported to alter the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

IDPN has been widely used in animal models to study the effects of excitotoxicity on the nervous system. However, it is important to note that the effects of IDPN may not fully translate to humans, and caution should be exercised when interpreting the results of animal studies.

Future Directions

1. Investigating the potential therapeutic applications of IDPN in neurodegenerative diseases.
2. Studying the effects of IDPN on other systems in the body, such as the immune system.
3. Developing new methods for synthesizing IDPN with improved purity and yield.
4. Investigating the potential role of IDPN in the development of psychiatric disorders.
5. Studying the effects of IDPN on different animal models to better understand its mechanisms of action.
In conclusion, IDPN is a chemical compound that has been extensively studied for its potential applications in various fields. While its exact mechanism of action is not fully understood, it has been shown to induce behavioral changes and degeneration of the vestibular and auditory systems in animals. Further research is needed to fully understand the potential therapeutic applications of IDPN and its effects on other systems in the body.

Synthesis Methods

One of the most common methods for synthesizing IDPN is the reaction of isatoic anhydride with 3-isopropoxypropylamine in the presence of acetic anhydride. This method has been reported to yield high purity and high yield of IDPN. Other methods include the reaction of isatin with N-isopropyl-3-propoxypropylamine in the presence of acetic acid.

Scientific Research Applications

IDPN has been studied extensively for its potential applications in the field of neuroscience. It has been shown to induce behavioral changes in animals, such as hyperactivity and stereotypy. IDPN has also been reported to induce degeneration of the vestibular and auditory systems in animals.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)22-9-5-8-17-14(19)10-18-15(20)12-6-3-4-7-13(12)16(18)21/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWDTEHVNYWPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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